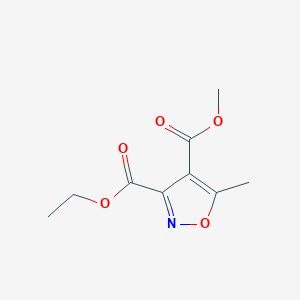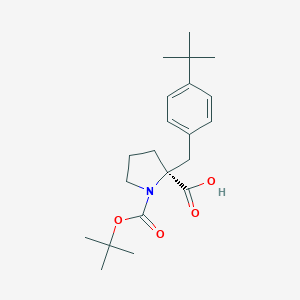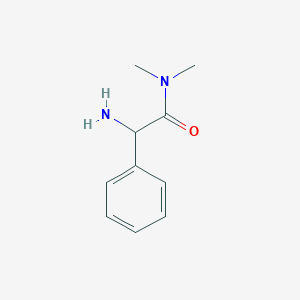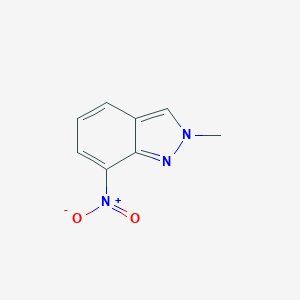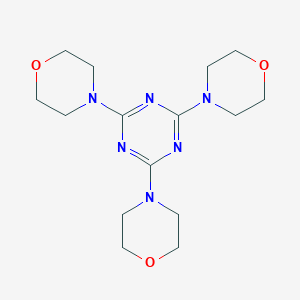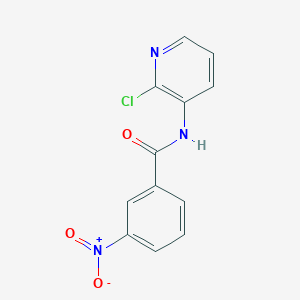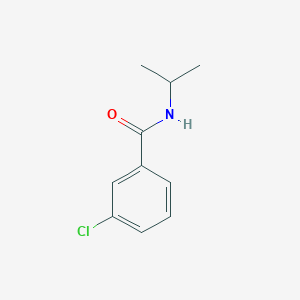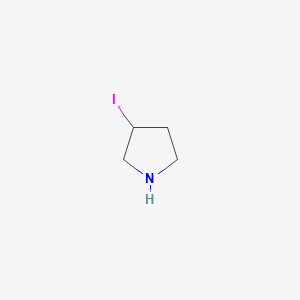
6-Cyanooxindole
Vue d'ensemble
Description
6-Cyanooxindole, also known as 2-oxo-1,3-dihydroindole-6-carbonitrile, is a chemical compound with the molecular formula C₉H₆N₂O and a molecular weight of 158.16 g/mol. This compound is characterized by the presence of a cyano group (-CN) attached to the sixth position of the oxindole ring, making it a valuable building block in organic synthesis and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 6-Cyanooxindole can be synthesized through various methods. One common approach involves the cyclization of starting materials such as anthranilic acid or N-phenylglycine with formamide in the presence of a dehydrating agent like phosphorus pentoxide. Another method includes the use of cyanating agents like potassium cyanide or trimethylsilyl cyanide on various indole precursors.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves large-scale reactions using the aforementioned starting materials and cyanating agents under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Cyanooxindole undergoes several types of chemical reactions, including:
Nucleophilic Substitution:
Cyclization: It can undergo intramolecular cyclization reactions to form complex heterocycles.
Coupling Reactions: The cyano group can participate in coupling reactions, such as Negishi coupling and Sonogashira coupling, to form carbon-carbon bonds with other molecules.
Common Reagents and Conditions: Common reagents used in these reactions include nucleophiles like amines and alcohols, dehydrating agents like phosphorus pentoxide, and cyanating agents like potassium cyanide. Reaction conditions typically involve controlled temperatures and the use of solvents like dimethylformamide or acetonitrile.
Major Products:
Applications De Recherche Scientifique
6-Cyanooxindole has diverse applications in scientific research, including:
Organic Synthesis: It serves as a valuable building block in the synthesis of various organic compounds.
Medicinal Chemistry: Research suggests that this compound derivatives possess pharmacological properties such as antimicrobial, anticancer, and antioxidant activities.
Materials Science: It is used in the development of new materials with unique properties.
Mécanisme D'action
The mechanism of action of 6-Cyanooxindole and its derivatives involves interactions with various molecular targets and pathways. For instance, its antimicrobial activity is attributed to the inhibition of bacterial and fungal enzymes. The anticancer activity is believed to result from the induction of apoptosis in cancer cells through the activation of specific signaling pathways. Additionally, its antioxidant activity is due to its ability to scavenge free radicals and reduce oxidative stress.
Comparaison Avec Des Composés Similaires
7-Cyanooxindole: Similar to 6-Cyanooxindole but with the cyano group attached to the seventh position of the oxindole ring.
5-Cyanooxindole: Features the cyano group at the fifth position.
6-Methyloxindole: Contains a methyl group instead of a cyano group at the sixth position.
Uniqueness: this compound is unique due to its specific positioning of the cyano group, which imparts distinct reactivity and biological activity compared to its analogs. This unique structure makes it a versatile compound in organic synthesis and medicinal chemistry.
Propriétés
IUPAC Name |
2-oxo-1,3-dihydroindole-6-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O/c10-5-6-1-2-7-4-9(12)11-8(7)3-6/h1-3H,4H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDVUETYYXRFYKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(C=C(C=C2)C#N)NC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40378396 | |
| Record name | 6-Cyanooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
199327-63-4 | |
| Record name | 6-Cyanooxindole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40378396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-Oxindole-6-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details










Synthesis routes and methods III
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

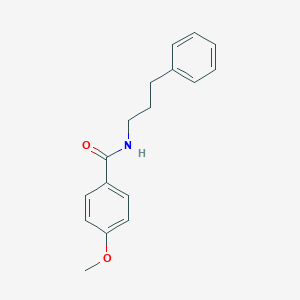
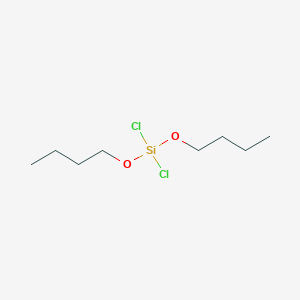

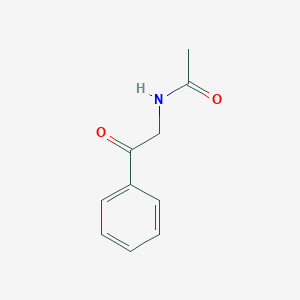
![(2R)-2-[(2-azaniumylacetyl)amino]-3-(4-hydroxyphenyl)propanoate](/img/structure/B174631.png)
